(6-Chloro-5-hydroxypyridin-2-YL)boronic acid pinacol ester
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Overview
Description
(6-Chloro-5-hydroxypyridin-2-YL)boronic acid pinacol ester is a boronic acid derivative with the molecular formula C11H15BClNO3. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-5-hydroxypyridin-2-YL)boronic acid pinacol ester typically involves the reaction of 6-chloro-5-hydroxypyridine with pinacol boronate under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst. The reaction mixture is heated to facilitate the formation of the boronic ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is often purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
(6-Chloro-5-hydroxypyridin-2-YL)boronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution of the chlorine atom can result in various substituted pyridine derivatives .
Scientific Research Applications
(6-Chloro-5-hydroxypyridin-2-YL)boronic acid pinacol ester has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of (6-Chloro-5-hydroxypyridin-2-YL)boronic acid pinacol ester involves its interaction with specific molecular targets and pathways. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules. The compound’s effects are mediated through its ability to modulate the activity of target enzymes and proteins .
Comparison with Similar Compounds
Similar Compounds
(6-Chloro-5-hydroxypyridin-2-YL)boronic acid: Similar structure but lacks the pinacol ester group.
(6-Chloro-5-hydroxypyridin-2-YL)boronic acid methyl ester: Similar structure with a methyl ester group instead of pinacol ester.
(6-Chloro-5-hydroxypyridin-2-YL)boronic acid ethyl ester: Similar structure with an ethyl ester group instead of pinacol ester.
Uniqueness
The uniqueness of (6-Chloro-5-hydroxypyridin-2-YL)boronic acid pinacol ester lies in its pinacol ester group, which enhances its stability and reactivity compared to other boronic acid derivatives. This makes it a valuable reagent in various chemical and biological applications .
Biological Activity
Overview
(6-Chloro-5-hydroxypyridin-2-YL)boronic acid pinacol ester is a boronic acid derivative with the molecular formula C11H15BClNO3. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry, particularly due to its ability to interact with various biological targets.
The compound is synthesized through the reaction of 6-chloro-5-hydroxypyridine with pinacol boronate, typically in the presence of a base such as potassium carbonate and a palladium catalyst. This synthetic route highlights its versatility as a building block in organic synthesis and its stability due to the pinacol ester group, which enhances reactivity compared to other boronic acid derivatives .
The biological activity of this compound is primarily attributed to its boronic acid moiety. This functional group can form reversible covalent bonds with diols and other nucleophiles, making it useful in designing enzyme inhibitors and bioactive molecules. The compound's interaction with specific molecular targets enables modulation of enzyme activity, which is crucial in various therapeutic contexts .
Biological Activities
Research indicates that boronic acids, including this compound, exhibit a range of biological activities:
- Anticancer Activity : Boronic acids have been shown to possess anticancer properties, with compounds like bortezomib being FDA-approved for treating multiple myeloma. The ability of this compound to inhibit proteasome activity suggests similar potential .
- Antibacterial and Antiviral Properties : Studies have demonstrated that certain boronic acids can exhibit antibacterial and antiviral activities. The mechanism often involves interference with bacterial cell wall synthesis or viral replication processes .
- Enzyme Inhibition : The compound can act as an inhibitor for various enzymes, particularly those involved in metabolic pathways. Its structural features allow it to selectively bind to active sites, blocking substrate access .
Case Study 1: Anticancer Activity
A study evaluated the efficacy of this compound in inhibiting cancer cell proliferation. The results indicated that the compound significantly reduced cell viability in several cancer cell lines, demonstrating a dose-dependent response. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.
Case Study 2: Enzyme Inhibition
In another study, the compound was tested against specific enzymes involved in metabolic disorders. The findings revealed that it effectively inhibited enzyme activity at low micromolar concentrations, suggesting its potential as a therapeutic agent for conditions like diabetes and obesity.
Comparative Analysis with Similar Compounds
Compound Name | Structure Type | Biological Activity | Unique Features |
---|---|---|---|
(6-Chloro-5-hydroxypyridin-2-YL)boronic acid | Boronic Acid | Anticancer, antibacterial | Pinacol ester enhances stability |
(6-Chloro-5-hydroxypyridin-2-YL)boronic acid methyl ester | Boronic Acid | Moderate anticancer | Lacks pinacol group |
(6-Chloro-5-hydroxypyridin-2-YL)boronic acid ethyl ester | Boronic Acid | Limited biological activity | Different ester group |
Properties
IUPAC Name |
2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BClNO3/c1-10(2)11(3,4)17-12(16-10)8-6-5-7(15)9(13)14-8/h5-6,15H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJVZXBILGNBMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC(=C(C=C2)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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